1-Hexylpyridin-1-ium;hydrochloride
Description
1-Hexylpyridin-1-ium;hydrochloride (CAS: 6220-15-1) is a quaternary ammonium compound consisting of a pyridinium ring substituted with a hexyl (C6) alkyl chain and a chloride counterion. Its molecular formula is C₁₁H₁₈ClN, with a molecular weight of 199.73 g/mol. As a cationic surfactant, it exhibits amphiphilic properties due to the hydrophilic pyridinium head and hydrophobic hexyl tail. This compound is commonly utilized in research and industrial applications, including phase-transfer catalysis and as a precursor for synthesizing ionic liquids. Safety protocols emphasize avoiding heat and ignition sources due to its flammability risks .
Properties
Molecular Formula |
C11H19ClN+ |
|---|---|
Molecular Weight |
200.73 g/mol |
IUPAC Name |
1-hexylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1; |
InChI Key |
JEOSMYVMLZTQOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Hexylpyridin-1-ium;hydrochloride can be achieved through several methods. One common approach involves the reaction of pyridine with 1-chlorohexane in the presence of a suitable solvent. The reaction typically takes place under reflux conditions, with the mixture being heated to around 106°C for 22 hours . The product is then purified through washing with diethyl ether and hexane, followed by drying under a nitrogen stream .
Another efficient method involves microwave-assisted synthesis, which offers shorter reaction times and higher yields. This method eliminates the need for solvents or inert atmospheres, making it an eco-friendly and energy-efficient approach .
Chemical Reactions Analysis
1-Hexylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: The compound can form complexes with various metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexylpyridin-1-ium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other pyridinium salts and ionic liquids.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-malarial agent.
Mechanism of Action
The mechanism of action of 1-Hexylpyridin-1-ium;hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with metal ions to form complexes, which can influence various chemical and biological processes. For example, its interaction with ruthenium trichloride has been studied using NMR-based titrations and molecular dynamics modeling . These interactions can affect the conformation and reactivity of the compound, leading to its diverse applications.
Comparison with Similar Compounds
Comparison with Similar Pyridinium-Based Compounds
Pyridinium-based hydrochlorides with varying alkyl chain lengths share structural similarities but differ significantly in physicochemical properties and applications. Key compounds for comparison include:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Primary Applications |
|---|---|---|---|---|---|
| 1-Hexylpyridin-1-ium chloride | 6220-15-1 | C₁₁H₁₈ClN | 199.73 | C6 | Phase-transfer catalysis, ionic liquids |
| 1-Dodecylpyridin-1-ium chloride | 104-73-4 | C₁₇H₃₀ClN | 283.88 | C12 | Surfactants, antimicrobial agents |
| Myristylpyridinium chloride | N/A | C₁₉H₃₄ClN | 304.94 | C14 | Disinfectants, preservatives |
| Cetylpyridinium chloride | 123-03-5 | C₂₁H₃₈ClN | 340.00 | C16 | Antiseptics (mouthwash), pharmaceuticals |
Key Findings:
- Alkyl Chain Length and Hydrophobicity : Longer chains (e.g., C16 in cetylpyridinium chloride) enhance hydrophobicity, reducing water solubility but improving lipid membrane interaction, which is critical for antimicrobial activity .
- Antimicrobial Efficacy : Cetylpyridinium chloride (C16) is widely used in oral care products (e.g., Cepacol) due to its potent bactericidal effects, whereas shorter chains (C6–C12) exhibit weaker antimicrobial activity but better solubility in polar solvents .
- Critical Micelle Concentration (CMC) : Shorter chains like C6 have higher CMC values, requiring higher concentrations to form micelles, while C16 derivatives form micelles at lower concentrations, enhancing their utility in drug delivery .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
